

Technical Guide: Detection of Enterochromaffin Cells Using Fast Red B Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fast red B salt*

Cat. No.: *B1227371*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Enterochromaffin Cells and Serotonin Signaling

Enterochromaffin (EC) cells are specialized enteroendocrine and neuroendocrine cells located within the epithelial lining of the digestive tract.^[1] They are the most abundant type of endocrine cell in the gut and are the primary source of the body's serotonin (5-hydroxytryptamine or 5-HT), synthesizing and storing approximately 95% of the total amount.^[2] ^[3] This gut-derived serotonin is a critical signaling molecule that regulates a wide array of gastrointestinal functions, including motility, secretion, inflammation, and visceral sensation.^[1] ^[4]

EC cells act as sensory transducers, responding to chemical, neurological, and mechanical stimuli within the gut lumen, such as the movement of a food bolus.^[1] Upon activation, they release serotonin, which then acts on various receptors in the enteric nervous system (ENS), modulating neuronal signaling and gastrointestinal reflexes.^[1] Given their central role in gut physiology, the accurate detection and characterization of EC cells are vital for research into gastrointestinal disorders and the development of novel therapeutics.

One of the classic histochemical methods for identifying EC cells is the azo coupling reaction using a diazonium salt, such as Fast Red B.^[5]^[6] This technique leverages the high

concentration of serotonin within EC cells to produce a distinct color reaction, enabling their visualization.

Principle of the Fast Red B Salt Method

The detection of enterochromaffin cells with **Fast Red B salt** is based on a histochemical azo coupling reaction.^{[6][7]} Fast Red B is a stable diazonium salt that reacts with the phenolic hydroxyl group of serotonin, which is highly concentrated in the secretory granules of EC cells.^[5]

The reaction proceeds as follows:

- **Tissue Preparation:** The tissue is fixed to preserve cellular structure and the localization of serotonin.
- **Azo Coupling:** In an alkaline environment, the diazonium group of the **Fast Red B salt** couples with the indole ring of serotonin.
- **Visualization:** This coupling reaction forms a highly colored, insoluble azo dye (typically red-orange to reddish-brown) at the site of serotonin storage.^[5] The intensity of the color is proportional to the local concentration of serotonin, allowing for the specific identification of EC cells.

This method provides a robust and cost-effective way to visualize the distribution and number of EC cells within gastrointestinal tissue sections.

Serotonin Synthesis and Release Pathway in EC Cells

Understanding the serotonin pathway within EC cells provides context for the staining method. Serotonin is synthesized from the amino acid L-tryptophan in a two-step enzymatic process.^[1] It is then packaged into large dense-core vesicles for storage before being released in a calcium-dependent manner upon cell stimulation.^{[1][3]}

Diagram of Serotonin (5-HT) synthesis and release from an Enterochromaffin (EC) cell.

Experimental Protocol: Fast Red B Staining

This section provides a detailed methodology for the staining of EC cells in paraffin-embedded tissue sections.

Reagents and Solutions

Proper preparation of solutions is critical for successful and reproducible staining.

Reagent / Solution	Component	Quantity / Concentration	Instructions
Fixative	10% Neutral Buffered Formalin	Standard protocol	
Fast Red B Staining Solution	Fast Red B Salt	1 mg/mL	Dissolve immediately before use.
Veronal Acetate Buffer (or Phosphate Buffer)	Adjust to pH 9.0 - 9.2		
Nuclear Counterstain	Mayer's Hematoxylin or 0.1% Nuclear Fast Red	Commercially available or prepared in-house.[8][9][10]	
Dehydration Series	Ethanol	70%, 95%, 100% (Absolute)	
Clearing Agent	Xylene or Xylene Substitute		
Mounting Medium	Resin-based (e.g., DPX)		

Staining Workflow

The following diagram illustrates the key steps in the Fast Red B staining protocol.

Experimental workflow for Fast Red B staining of enterochromaffin cells.

Detailed Staining Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in three changes of xylene for 3-5 minutes each.
 - Hydrate through two changes each of 100% and 95% ethyl alcohol.[\[11\]](#)
 - Rinse well with distilled water.
- Azo Coupling Reaction:
 - Prepare the Fast Red B staining solution immediately before use by dissolving 1 mg/mL of **Fast Red B salt** in a pH 9.0-9.2 buffer.
 - Incubate the slides in this solution for 30-60 seconds. The time may need optimization depending on tissue type and fixation.
- Washing:
 - Rinse the slides thoroughly in several changes of distilled water to stop the reaction and remove excess reagent.
- Counterstaining:
 - Immerse slides in Mayer's hematoxylin or a 0.1% Nuclear Fast Red solution for 1-5 minutes to stain the cell nuclei.[\[8\]](#)[\[9\]](#)
 - Wash gently in running tap water.
 - If using hematoxylin, "blue" the sections in Scott's tap water substitute or alkaline running tap water.
- Dehydration, Clearing, and Mounting:
 - Dehydrate the sections through an ascending series of ethyl alcohols (e.g., 95%, 100%).
 - Clear in three changes of xylene.

- Mount the coverslip with a compatible resinous mounting medium.

Expected Results

- Enterochromaffin Cells: Cytoplasmic granules will be stained a distinct red-orange or reddish-brown.
- Cell Nuclei: Stained blue or red, depending on the counterstain used.
- Background: Should remain relatively unstained or show a light pinkish hue.

Data Interpretation and Considerations

Logical Relationship: Staining Outcome

The success of the Fast Red B method relies on the specific chemical reaction between the diazonium salt and serotonin. The following diagram outlines the logical dependencies for achieving a positive result.

Logical dependencies for successful staining of EC cells with **Fast Red B salt**.

Advantages and Limitations

Advantages	Limitations
Cost-Effective: Reagents are relatively inexpensive compared to immunohistochemical antibodies.	Lower Specificity: Can potentially react with other phenolic compounds, although serotonin is the primary target in the gut epithelium. ^[7]
Rapid Protocol: The staining procedure is quick to perform.	Lower Sensitivity: May not detect cells with low concentrations of serotonin as effectively as modern immunocytochemical techniques. ^[12]
Robust Staining: Produces a strong, easily identifiable color reaction.	Reagent Stability: The diazonium salt solution is not stable and must be prepared fresh for each use.
Good for Screening: Excellent for initial screening of tissue to determine the general distribution and abundance of EC cells.	Fixation Sensitive: The intensity of the reaction can be influenced by the type and duration of fixation.

Conclusion

The **Fast Red B salt** method is a valuable and classic histochemical technique for the detection of enterochromaffin cells. While modern immunohistochemical methods offer higher specificity and sensitivity, the Fast Red B protocol provides a rapid, cost-effective, and reliable means for visualizing the primary source of gut serotonin. Its utility is particularly evident in large-scale screening studies and for laboratories where advanced immunology resources may be limited. A thorough understanding of its principles and adherence to a well-defined protocol are essential for obtaining high-quality, interpretable results in the study of gastrointestinal physiology and pathology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enterochromaffin cell - Wikipedia [en.wikipedia.org]
- 2. Heterogeneity of enterochromaffin cells within the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of unique release kinetics of serotonin from guinea-pig and human enterochromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanosensory Signaling in Enterochromaffin Cells and 5-HT Release: Potential Implications for Gut Inflammation [frontiersin.org]
- 5. stainsfile.com [stainsfile.com]
- 6. Letter: Azo coupling of indole-reactive enterochromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histochemical azo coupling reactions. A catecholamine in enterochromaffin cells in place of or in addition to 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.sangon.com [store.sangon.com]
- 9. store.sangon.com [store.sangon.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. newcomersupply.com [newcomersupply.com]
- 12. Identification and characterization of enterochromaffin cells with different staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Detection of Enterochromaffin Cells Using Fast Red B Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1227371#fast-red-b-salt-for-detecting-enterochromaffin-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com